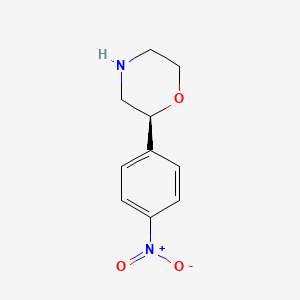
(S)-2-(4-Nitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Nitrophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrophenyl)morpholine typically involves the condensation of 4-nitrobenzaldehyde with morpholine. This reaction is often catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) is common for the separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium chlorite, acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Secondary amines, solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-(4-Nitrophenyl)morpholin-3-one.
Reduction: 4-Aminophenylmorpholine.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Nitrophenyl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylmorpholine: Lacks the stereochemistry present in (S)-2-(4-Nitrophenyl)morpholine.
4-Aminophenylmorpholine: A reduced form of this compound.
4-Nitrophenylmorpholin-3-one: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry may provide advantages in terms of selectivity and potency compared to its non-stereoisomeric counterparts .
Propiedades
Número CAS |
920799-01-5 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(2S)-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m1/s1 |
Clave InChI |
SGUCKOYGKLBSOC-SNVBAGLBSA-N |
SMILES isomérico |
C1CO[C@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


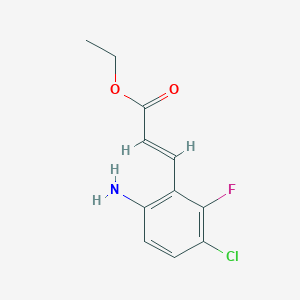
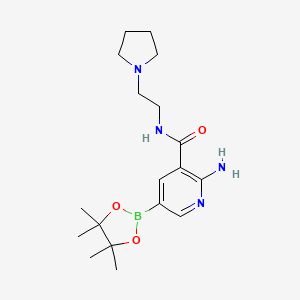
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
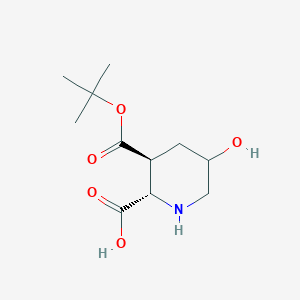
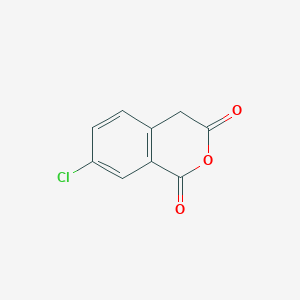
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
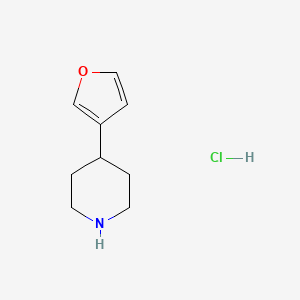

![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
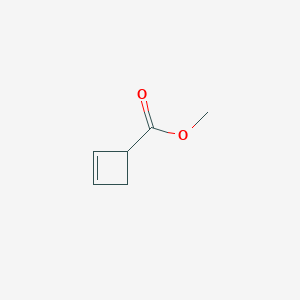
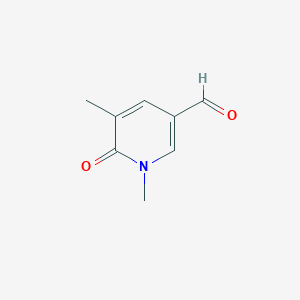
![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
